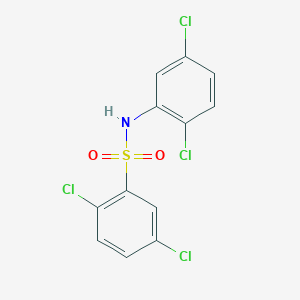![molecular formula C17H15BrN4O3S2 B11693198 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenyl-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The 1,3,4-thiadiazole moiety is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine
- N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine
- 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of the 4-(dimethylsulfamoyl)benzamide group, which enhances its pharmacological properties. This compound exhibits higher inhibitory activities compared to similar compounds, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C17H15BrN4O3S2 |
|---|---|
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-22(2)27(24,25)14-9-5-11(6-10-14)15(23)19-17-21-20-16(26-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23) |
Clave InChI |
UNDJENAIICXBFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)
![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
